molecular formula C26H21F2N3O3S B3399735 3-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 1040646-31-8

3-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B3399735
CAS No.: 1040646-31-8
M. Wt: 493.5 g/mol
InChI Key: WFGNPKLYEPVYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core comprising fused benzene and pyrimidine rings. Key structural features include:

  • Dual 4-fluorophenyl substituents: One at position 3 of the quinazolinone core and another via a benzylthioether linkage at position 2.
  • Thioether bridge: The [(4-fluorophenyl)methyl]sulfanyl group introduces sulfur-based reactivity and conformational flexibility.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-7-(morpholine-4-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O3S/c27-19-4-1-17(2-5-19)16-35-26-29-23-15-18(24(32)30-11-13-34-14-12-30)3-10-22(23)25(33)31(26)21-8-6-20(28)7-9-21/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGNPKLYEPVYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenyl derivatives through halogenation reactions.

    Sulfanyl Linkage Formation:

    Quinazolinone Core Construction: The quinazolinone core is constructed through cyclization reactions involving appropriate amines and carbonyl compounds.

    Morpholine-4-carbonyl Addition: The final step involves the addition of the morpholine-4-carbonyl group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents, halogens, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

The compound 3-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a novel chemical entity with significant potential in various scientific and pharmaceutical applications. This article explores its applications in medicinal chemistry, particularly in the context of its biological activity, synthesis, and potential therapeutic uses.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit promising anticancer properties. Quinazolinones have been shown to inhibit various kinases involved in cancer cell proliferation and survival. For instance, studies have demonstrated that modifications to the quinazolinone scaffold can lead to enhanced selectivity against cancer cell lines while minimizing toxicity to normal cells.

Antimicrobial Properties

The incorporation of sulfur-containing moieties, such as the thioether group present in this compound, has been associated with antimicrobial activity. Preliminary studies suggest that derivatives of quinazolinones can exhibit activity against a range of bacterial strains, including multi-drug resistant variants.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes that are critical in metabolic pathways. For example, quinazolinone derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in both prokaryotic and eukaryotic organisms.

Synthetic Pathways

The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:

  • Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of Sulfur Moieties : Utilizing thioether formation techniques to incorporate the [(4-fluorophenyl)methyl]sulfanyl group.
  • Final Modifications : Adding the morpholine-4-carbonyl group through acylation reactions.

Case Studies on Derivatives

Several studies have been conducted on derivatives of this compound, focusing on their pharmacological profiles:

  • Case Study 1 : A derivative exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anticancer activity.
  • Case Study 2 : Another derivative demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting potential as a therapeutic agent in treating infections.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Molecular Properties

Property Value/Description
Molecular Formula C₃₀H₂₃F₂N₃O₂S (hypothetical, based on substituents)
Molecular Weight ~555.59 g/mol (calculated)
Core Structure 3,4-Dihydroquinazolin-4-one
Key Functional Groups Fluorophenyl, morpholine carbonyl, thioether
Potential Applications Kinase inhibition, anticancer agents (inferred from quinazoline derivatives)

Quinazolinones are widely studied for their pharmacological properties, particularly in oncology, due to their ability to inhibit tyrosine kinases like EGFR . The fluorophenyl groups may enhance metabolic stability, while the morpholine moiety improves aqueous solubility .

Structural Features

Table 2: Structural Comparison with Analogues

Compound Name/Structure Core Structure Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound Quinazolinone 4-Fluorophenyl (×2), morpholine carbonyl, thioether ~555.59 Reference
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine Quinazolinamine Chloro-fluorophenyl, methoxy, morpholinylpropoxy 446.90 Amine vs. ketone core; absence of thioether
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione Triazole-thione Difluorophenyl, phenylsulfonyl ~430.45 (calculated) Triazole core; sulfonyl vs. morpholine carbonyl
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Difluorophenyl, phenylsulfonyl, phenylethanone ~522.54 (calculated) Ethyl ketone substituent; triazole core

Key Observations :

  • The quinazolinone core in the target compound distinguishes it from triazole-based analogues (e.g., ), which exhibit smaller heterocyclic systems.
  • The dual fluorophenyl groups in the target compound may confer higher lipophilicity compared to mono-fluorinated triazole derivatives .

Key Observations :

  • The target compound’s synthesis likely employs nucleophilic substitution (for thioether) and carbamoylation (for morpholine), contrasting with triazole derivatives that rely on cyclization and alkylation .
  • SHELX software () is critical for crystallographic refinement in confirming structures of such complex molecules.
Pharmacological and Physicochemical Properties

Table 4: Bioactivity and Solubility Comparison

Compound Bioactivity (Reported/Inferred) Solubility (Inferred)
Target Compound Potential kinase inhibition (EGFR, VEGFR) due to quinazolinone core Moderate (morpholine enhances)
Quinazolinamine EGFR inhibition (IC₅₀ ~10 nM) Low (improved by morpholinylpropoxy)
Triazole-thiones Antifungal, antimicrobial Low (sulfonyl reduces solubility)

Key Observations :

  • Quinazolinones generally exhibit stronger kinase inhibition than triazoles, attributed to their planar core’s ability to occupy ATP-binding pockets .
  • The morpholine group in the target compound may improve bioavailability compared to sulfonyl-containing triazoles .

Biological Activity

The compound 3-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20F2N2O2SC_{21}H_{20}F_2N_2O_2S with a molecular weight of approximately 396.46 g/mol. The structure features a quinazolinone core substituted with fluorophenyl and morpholine groups, which are critical for its biological activity.

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. In a study evaluating various substituted quinazolinones, compounds similar to the one displayed cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (A549) and breast cancer (MCF-7) cells. For instance, a related compound showed an IC50 value of 5.9 μM against A549 cells, indicating potent cytotoxicity .

The anticancer activity is often attributed to the inhibition of specific ion channels and enzymes involved in cell proliferation and survival. For example, compounds with similar structures have been shown to block CaV3.2 calcium channels effectively, leading to reduced tumor growth and increased apoptosis in cancer cells . The presence of the fluorophenyl group enhances the lipophilicity and bioavailability of the compound, facilitating better interaction with cellular targets.

Anti-inflammatory Effects

In addition to anticancer properties, quinazolinone derivatives have been studied for their anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha in vitro, which is crucial for managing inflammatory diseases . The dual inhibition of p38 MAPK and PDE4 pathways by related compounds suggests a multifaceted approach to reducing inflammation .

Case Study 1: Cytotoxicity in Lung Cancer Cells

A study investigated the cytotoxic effects of various quinazolinone derivatives on A549 lung cancer cells. The results demonstrated that certain derivatives exhibited significant inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the potential of these compounds as novel anticancer agents .

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory potential of quinazolinone derivatives in rodent models. The administration of these compounds resulted in a marked decrease in inflammation markers and improved clinical outcomes in models of arthritis. This suggests that the compound may have therapeutic applications beyond oncology .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Value (μM)Mechanism of Action
CytotoxicityKCP10068F5.9CaV3.2 channel blockade
Anti-inflammatoryCBS-35951.9 (PDE4 Inhibitor)Dual inhibition of p38 MAPK and PDE4
Antioxidant ActivityPhenolic DerivativesVariesRadical scavenging

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer:

  • Use controlled copolymerization techniques with precise stoichiometric ratios of fluorophenyl and morpholine precursors to minimize side reactions.
  • Employ flow chemistry (e.g., Omura-Sharma-Swern oxidation) for continuous process optimization, which allows real-time monitoring of reaction parameters like temperature and pressure .
  • Purify intermediates via column chromatography with gradients of dichloromethane/ethyl acetate (v/v 3:1) to isolate isomers. Confirm purity via HPLC with UV detection at 254 nm .

Q. How can structural characterization be systematically performed to confirm the compound’s identity?

Methodological Answer:

  • Combine single-crystal X-ray diffraction to resolve the dihydroquinazolinone core geometry and intermolecular interactions .
  • Use NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions:
  • The morpholine carbonyl group appears as a singlet at ~170 ppm in ¹³C NMR.
  • Fluorine atoms in the 4-fluorophenyl groups show distinct coupling patterns in ¹⁹F NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for morpholine-containing analogs?

Methodological Answer:

  • Conduct meta-analysis of existing studies to identify variables affecting bioactivity (e.g., assay conditions, cell lines). For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase inhibition assays.
  • Validate findings using orthogonal assays (e.g., surface plasmon resonance vs. enzymatic assays) to confirm binding affinity versus functional inhibition .

Q. What experimental design strategies are recommended for optimizing reaction conditions in multi-step syntheses?

Methodological Answer:

  • Apply Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:
FactorRange TestedOptimal Value
Reaction Temp.60–100°C80°C
Solvent (DMF:THF)1:1 to 1:3 (v/v)1:2
  • Use response surface modeling to predict interactions between variables and maximize yield .

Q. How does the sulfanyl group in the compound influence its pharmacokinetic properties?

Methodological Answer:

  • Perform molecular dynamics simulations to assess sulfanyl group interactions with cytochrome P450 enzymes, which may affect metabolic stability.
  • Compare half-life (t½) and clearance rates in rodent models with/without sulfur substitution. Data from analogs suggest sulfanyl groups reduce hepatic clearance by 20–30% .

Q. What analytical methods are most effective for studying the compound’s stability under physiological conditions?

Methodological Answer:

  • Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) environments. Monitor degradation via:
  • LC-MS/MS to detect hydrolysis products (e.g., free morpholine).
  • Circular Dichroism to track conformational changes in the dihydroquinazolinone ring .

Data-Driven Research Challenges

Q. How can researchers address low reproducibility in biological assays involving fluorophenyl derivatives?

Methodological Answer:

  • Standardize assay protocols:
  • Use identical cell passage numbers (e.g., passages 5–10) to minimize variability.
  • Pre-treat compounds with glutathione to mitigate thiol-mediated toxicity artifacts .
    • Report negative controls (e.g., vehicle-treated samples) and statistical power calculations in publications.

Q. What computational tools are suitable for predicting the compound’s binding modes with kinase targets?

Methodological Answer:

  • Use docking software (AutoDock Vina) with force fields optimized for fluorine interactions (e.g., AMBER).
  • Validate predictions with alanine-scanning mutagenesis of kinase active sites to identify critical residues for binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.